7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethoxy-ethyl group, an ethylsulfanyl group, and a methyl group attached to a purine core. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Ethoxy-Ethylation:
Ethylsulfanylation: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.
Methylation: The methyl group is added through a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group or the ethoxy-ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylthiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the ethylsulfanyl or ethoxy-ethyl groups.
Scientific Research Applications
7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways. It may also intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Ethyl-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-(2-Methoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-(2-Ethoxy-ethyl)-8-methylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to the specific combination of functional groups attached to the purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-(2-ethoxyethyl)-8-ethylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-4-19-7-6-16-8-9(13-12(16)20-5-2)15(3)11(18)14-10(8)17/h4-7H2,1-3H3,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOZEKCTDNUKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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